tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate: is a boronic ester derivative commonly used in organic synthesis. This compound features a tert-butyl carbamate group and a dioxaborolane moiety, making it a versatile intermediate in the preparation of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated aromatic compound under palladium-catalyzed conditions.
Introduction of the tert-Butyl Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form phenols using reagents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Phenols: from oxidation.
Alcohols: from reduction.
Biaryl compounds: from substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of biologically active compounds, including potential therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.
Industry:
Material Science: Applied in the development of advanced materials, such as polymers and electronic components.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where the boronic ester acts as a key functional group in molecular recognition and binding processes.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar applications but lacks the tert-butyl carbamate group.
Pinacol Boronate Esters: Commonly used in Suzuki-Miyaura reactions but differ in their ester groups.
Uniqueness:
tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate: is unique due to its combination of a boronic ester and a tert-butyl carbamate group, providing enhanced stability and reactivity in various synthetic applications.
This compound’s versatility and unique structure make it a valuable tool in both research and industrial settings, contributing to advancements in multiple scientific fields.
Properties
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-17(2,3)24-16(23)22-18(4,5)14-11-10-12-15(13-14)21-25-19(6,7)20(8,9)26-21/h10-13H,1-9H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAABHPICEOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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